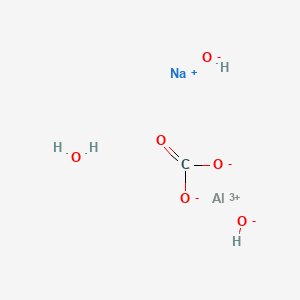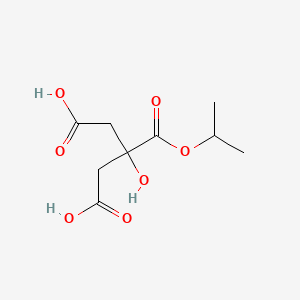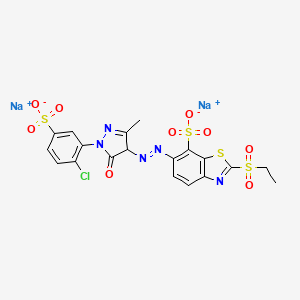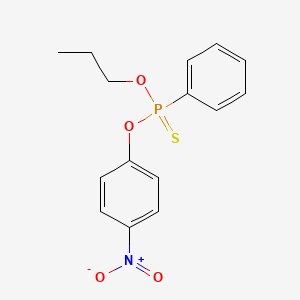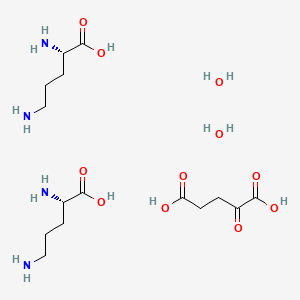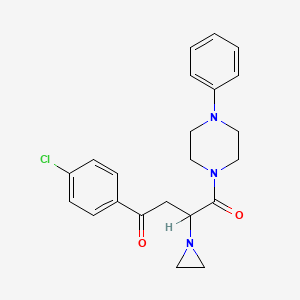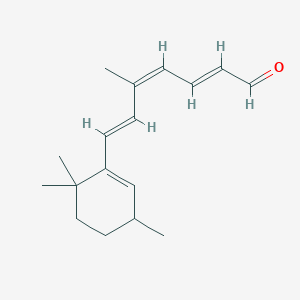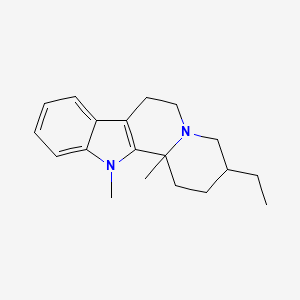![molecular formula C21H20N4O4 B12735167 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]- CAS No. 6647-34-3](/img/structure/B12735167.png)
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(dimethylamino)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of dyes and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- typically involves the reaction of anthraquinone derivatives with appropriate amines. One common method includes the reaction of 2,3-dichloroanthraquinone with 1,4-diaminobutane in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye synthesis and other chemical processes .
Scientific Research Applications
2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This property makes it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives, such as:
- 1,4-Diamino-2,3-dichloroanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dimethoxyanthraquinone
Uniqueness
What sets 2,3-Anthraquinonedicarboximide, 1,4-diamino-N-(3-(dimethylamino)propyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications where precise control over chemical properties is required .
Properties
CAS No. |
6647-34-3 |
|---|---|
Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4,11-diamino-2-[3-(dimethylamino)propyl]naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C21H20N4O4/c1-24(2)8-5-9-25-20(28)14-15(21(25)29)17(23)13-12(16(14)22)18(26)10-6-3-4-7-11(10)19(13)27/h3-4,6-7H,5,8-9,22-23H2,1-2H3 |
InChI Key |
IXKBJZDGNPAGFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


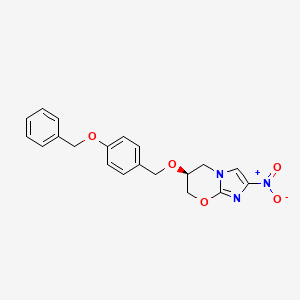

![N,N-diethyl-2-[2-(4-(111C)methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B12735093.png)
